Ethyl 3,5-dimethoxybenzoylformate
Overview
Description
Ethyl 3,5-dimethoxybenzoylformate is an organic compound with the molecular formula C₁₂H₁₄O₅ and a molecular weight of 238.24 g/mol . It is also known by its IUPAC name, ethyl (3,5-dimethoxyphenyl)(oxo)acetate . This compound is characterized by the presence of two methoxy groups attached to a benzene ring, along with an ester and a ketone functional group. It is primarily used in research and industrial applications due to its unique chemical properties.
Scientific Research Applications
Ethyl 3,5-dimethoxybenzoylformate has a wide range of applications in scientific research, including:
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Ethyl 3,5-dimethoxybenzoylformate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, this compound can form hydrogen bonds with amino acid residues in the enzyme’s active site, further stabilizing the enzyme-substrate complex .
Cellular Effects
This compound has been shown to influence various cellular processes. In particular, it affects cell signaling pathways by modulating the activity of key signaling proteins such as kinases and phosphatases . This modulation can lead to changes in gene expression, impacting cellular metabolism and overall cell function. For instance, the compound has been observed to alter the expression of genes involved in oxidative stress response, thereby affecting the cell’s ability to manage reactive oxygen species .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in the upregulation or downregulation of specific genes, thereby affecting various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but it can degrade when exposed to extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell proliferation and apoptosis . These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At high doses, this compound can induce toxicity, leading to adverse effects such as liver damage and oxidative stress . These findings underscore the importance of determining the appropriate dosage range for therapeutic applications of the compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. The metabolic flux of this compound can influence the levels of these metabolites, thereby affecting overall cellular metabolism . Additionally, the compound can interact with cofactors such as NADPH, which are essential for the enzymatic reactions involved in its metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The localization of this compound within cells can influence its activity and function, as well as its overall bioavailability .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function . The compound is often directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may accumulate in the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes . These localization patterns are crucial for understanding the compound’s role in cellular function and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3,5-dimethoxybenzoylformate typically involves the reaction of 3,5-dimethoxybenzoyl chloride with ethyl oxalate in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The crude product is then purified by recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to more efficient and scalable production processes .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3,5-dimethoxybenzoylformate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide)
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Halogenated or alkylated derivatives
Mechanism of Action
The mechanism of action of ethyl 3,5-dimethoxybenzoylformate involves its interaction with specific molecular targets and pathways. The compound’s ester and ketone functional groups allow it to participate in various biochemical reactions, such as ester hydrolysis and nucleophilic addition . These reactions can modulate the activity of enzymes and other proteins, leading to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Ethyl 3,5-dimethoxybenzoylformate can be compared with other similar compounds, such as:
Ethyl 3,4-dimethoxybenzoylformate: Similar structure but with methoxy groups at different positions on the benzene ring.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 3,5-dimethoxybenzoate: Lacks the ketone functional group present in this compound.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
ethyl 2-(3,5-dimethoxyphenyl)-2-oxoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-4-17-12(14)11(13)8-5-9(15-2)7-10(6-8)16-3/h5-7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRUMEIEXZJLTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC(=CC(=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641289 | |
Record name | Ethyl (3,5-dimethoxyphenyl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
330551-16-1 | |
Record name | Ethyl (3,5-dimethoxyphenyl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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